1,3-Benzothiazole-5-sulfonyl chloride
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Overview
Description
1,3-Benzothiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
5-Benzothiazolesulfonyl chloride, like other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, and their inhibition can lead to significant changes in bacterial cells.
Mode of Action
It is known that benzothiazole derivatives interact with their targets and inhibit their function, leading to antibacterial activity . The interaction between the compound and its targets likely involves the formation of covalent or non-covalent bonds, which can disrupt the normal function of the targets and lead to cell death.
Biochemical Pathways
The biochemical pathways affected by 5-Benzothiazolesulfonyl chloride are those associated with its targets. For instance, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, while the inhibition of DNA gyrase prevents DNA replication . The inhibition of these and other targets disrupts essential biochemical pathways in bacterial cells, leading to cell death.
Pharmacokinetics
It has been reported that some benzothiazole derivatives have good bioavailability when administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of 5-Benzothiazolesulfonyl chloride would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
The result of the action of 5-Benzothiazolesulfonyl chloride is the inhibition of its targets, leading to disruption of essential biochemical pathways and ultimately cell death . This makes it a potential candidate for the development of new antibacterial agents.
Action Environment
The action of 5-Benzothiazolesulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with its targets. Additionally, the presence of other compounds can affect the compound’s stability and efficacy
Biochemical Analysis
Biochemical Properties
5-Benzothiazolesulfonyl chloride is known to play a role in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 5-Benzothiazolesulfonyl chloride in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzothiazole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur in solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative .
Scientific Research Applications
1,3-Benzothiazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the sulfonyl chloride group.
Benzothiazole-2-sulfonyl chloride: A similar compound with the sulfonyl chloride group at a different position on the benzothiazole ring.
Uniqueness
1,3-Benzothiazole-5-sulfonyl chloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the benzothiazole ring. This makes it particularly useful in certain synthetic applications where other benzothiazole derivatives may not be as effective .
Properties
IUPAC Name |
1,3-benzothiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHVFSWXNMEGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227278-83-3 |
Source
|
Record name | 1,3-benzothiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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